Punicic Acid

Lipid metabolism Tissue fatty acid composition n-3 PUFA enrichment

Researchers requiring the unique cis-9,trans-11,cis-13 CLnA isomer face procurement challenges, as thermodynamically disfavored punicic acid readily isomerizes to α-ESA or β-ESA contaminants yielding divergent biological outcomes. • PPARγ AF2 binding IC₅₀: 2.5 µM; ferroptosis IC₅₀: 5-9 µM (HCT-116, FaDu) • Tissue-selective DHA elevation confirmed vs. α-ESA and CLA at 1% w/w dietary • ≥98% purity with GC-MS confirmation of minimal α-ESA contamination Shipped with stringent cold-chain protocols to preserve cis,trans,cis geometry integrity.

Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
CAS No. 544-72-9
Cat. No. B1237757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePunicic Acid
CAS544-72-9
Synonymspunicic acid
Molecular FormulaC18H30O2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCC=CC=CC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5-,8-7+,10-9-
InChIKeyCUXYLFPMQMFGPL-BGDVVUGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Punicic Acid (CAS 544-72-9) – Conjugated Linolenic Acid Procurement and Selection Overview


Punicic acid (PA; also trichosanic acid) is an 18-carbon conjugated linolenic acid (CLnA) isomer with the distinctive cis-9, trans-11, cis-13 triene geometry. It is the dominant fatty acid in pomegranate (Punica granatum) seed oil, constituting approximately 65–85% of total fatty acids [1], and belongs to the ω-5 polyunsaturated fatty acid series. As a naturally occurring CLnA, punicic acid has been investigated for PPAR-mediated metabolic regulation, ferroptotic anti-cancer activity, and selective modulation of tissue long-chain polyunsaturated fatty acid profiles. Its procurement value is defined by its unique combination of conjugated double-bond geometry, thermodynamically disfavored conformation, and biological activities that are not interchangeable with its nearest structural isomers α-eleostearic acid (9c,11t,13t), β-eleostearic acid (9t,11t,13t), or non-conjugated α-linolenic acid.

Why Punicic Acid Cannot Be Substituted by Generic Conjugated Linolenic Acid Isomers


Conjugated linolenic acid isomers share the same molecular formula (C₁₈H₃₀O₂) but differ critically in the geometry of their three conjugated double bonds, producing divergent biological and physicochemical profiles. Punicic acid's cis-9, trans-11, cis-13 geometry places it in a unique thermodynamic position: iodine-catalyzed isomerization of any CLnA methyl ester equilibrates to only 2.6% punicic acid versus 64% β-eleostearic acid and 33% α-eleostearic acid [1], making punicic acid the least thermodynamically stable isomer and requiring stringent storage and handling protocols to prevent isomerization. Biologically, punicic acid demonstrates a tissue-specific increase in 22:6n-3 (DHA) content that its closest isomer α-eleostearic acid fails to reproduce, while conjugated linoleic acid (CLA) actually decreases tissue DHA [2]. Furthermore, the cis,trans,cis spatial conformation shared by punicic and jacaric acid confers 3-D structure-dependent cytotoxic potency against cancer cells that is not predictable from 2-D cis/trans positional analysis alone [3]. These differences mean that substituting punicic acid with another CLnA isomer, CLA, or non-conjugated α-linolenic acid will yield fundamentally different biological outcomes and may invalidate experimental or formulation objectives.

Punicic Acid Quantitative Differentiation Evidence vs. Closest Analogs


Punicic Acid Uniquely Elevates Tissue DHA (22:6n-3) Unlike α-Eleostearic Acid or CLA

In a controlled feeding study in ICR mice, 1% dietary punicic acid (PA, cis9,trans11,cis13-18:3) significantly increased 22:6n-3 (DHA) and total n-3 PUFA content in liver, kidney, and heart. In contrast, 1% α-eleostearic acid (α-ESA, cis9,trans11,trans13-18:3) did not increase tissue 22:6n-3, and 1% conjugated linoleic acid (CLA) mixture significantly decreased 22:6n-3 in liver, kidney, and heart [1]. This tissue-selective n-3 PUFA elevation is a property specific to PA among the tested conjugated fatty acids and represents a differentiation point not shared by its closest structural isomer α-ESA.

Lipid metabolism Tissue fatty acid composition n-3 PUFA enrichment

Punicic Acid Is 7-Fold More Potent Than DHA as a Ferroptotic Cytotoxic Agent in 3D Carcinoma Spheroids

Punicic acid (PunA) demonstrates potent cytotoxicity against HCT-116 colorectal and FaDu hypopharyngeal carcinoma cells via ferroptosis, with IC₅₀ values of 5 µM and 9 µM respectively after 72 h in monolayer culture. Critically, in 3D spheroid models, a 7-fold lower dose of punicic acid produced a similar (HCT-116) or stronger (FaDu) reduction in spheroid diameter compared to docosahexaenoic acid (DHA) at 100 µM [1]. At 14 µM over 72 h in physiological pH (7.4), only punicic acid was cytotoxic to carcinoma cells, while DHA showed no cytotoxic effect and even increased HCT-116 viability [1]. This potency advantage is mechanism-specific: punicic acid cytotoxicity is blocked by ferroptosis inhibitors (ferrostatin-1, α-tocopherol) and iron chelation (deferoxamine), but not by apoptosis or necroptosis inhibitors [1].

Ferroptosis Anticancer activity 3D spheroid models

Punicic Acid Is Thermochemically the Least Stable CLnA Isomer, Requiring Distinct Handling Protocols

Iodine- and light-catalyzed isomerization of the methyl esters of β-eleostearic, α-eleostearic, and punicic acids all converge to the same thermodynamic equilibrium mixture: 64% β-eleostearic acid (all-trans), 33% α-eleostearic acid (cis-9,trans-11,trans-13), and only 2.6% punicic acid (cis-9,trans-11,cis-13) [1]. This demonstrates that punicic acid is the thermodynamically least favored isomer among the three common CLnA structures, with the cis-13 terminal double bond being energetically disfavored relative to the trans configuration. This equilibrium position carries practical consequences for procurement: punicic acid is inherently prone to isomerization toward the more stable α-ESA and β-ESA forms during synthesis, purification, storage, and experimental use.

Isomerization stability Analytical chemistry Storage and handling

The cis,trans,cis Conformation of Punicic Acid Is a Key Structural Determinant of Selective Cancer Cell Cytotoxicity

A systematic study of seven dietary C-18 fatty acids demonstrated that the spatial conformation cis,trans,cis—shared by punicic acid (cis-9,trans-11,cis-13) and jacaric acid (cis-8,trans-10,cis-12)—plays a key role in increased cytotoxic potency and efficacy compared to five other C-18 fatty acids tested [1]. Punicic acid served as the reference cytotoxic compound in this analysis. Three-dimensional conformational similarity scoring using PubChem-optimized shape (ST) and feature (CT) algorithms ranked the seven fatty acids according to cytotoxic potency against LNCaP and PC-3 prostate cancer cells; this 3-D ranking was possible whereas a 2-D cis/trans positional assessment failed to predict potency [1]. Jacaric acid, the most biosimilar compound to punicic acid (ST(ST-opt) = 0.81; CT(CT-opt) = 0.45), showed the closest cytotoxic profile. Importantly, these cis,trans,cis fatty acids selectively induced apoptosis in cancer cells (LNCaP, PC-3) while sparing normal prostate epithelial cells (RWPE-1) [1].

Structure-activity relationship Cancer selectivity Conformational analysis

Punicic Acid Binds PPARγ Ligand-Binding Domain with Defined Affinity (IC₅₀ = 2.5 µM) and Activates Both PPARα and PPARγ in Cellular Reporter Assays

Punicic acid binds directly to the ligand-dependent transactivation domain (AF2) of human PPARγ with an IC₅₀ of 2.5 µM in a cell-free binding assay [1]. In cellular context, punicic acid caused a dose-dependent increase in both PPARα and PPARγ reporter activity in 3T3-L1 pre-adipocytes [1]. In vivo, dietary punicic acid decreased fasting plasma glucose, improved glucose tolerance, suppressed NF-κB activation and TNF-α expression, and upregulated PPARα- and PPARγ-responsive genes in skeletal muscle and adipose tissue of genetically obese db/db mice; loss of PPARγ in immune cells abolished these metabolic benefits [1]. While comparative PPAR binding data for α-eleostearic acid in the same assay format is not available, punicic acid's defined binding affinity and dual PPARα/γ activation profile distinguish it from non-conjugated α-linolenic acid, which does not robustly activate PPARs, and from CLA isomers that show distinct PPAR response patterns [1].

PPAR agonism Metabolic syndrome Nuclear receptor pharmacology

Punicic Acid: Evidence-Backed Research and Industrial Application Scenarios


Endogenous DHA Elevation Studies in n-3 PUFA Metabolism and Neuroinflammation

Punicic acid is the preferred CLnA for studies requiring tissue-selective elevation of 22:6n-3 (DHA) content, as demonstrated by the direct comparative evidence that PA significantly increases DHA in liver, kidney, and heart while α-eleostearic acid does not and CLA decreases it [1]. Researchers investigating DHA biosynthesis pathways, neuroinflammatory conditions where DHA is protective, or maternal-fetal n-3 PUFA transfer should select punicic acid over α-ESA, CLA, or α-linolenic acid. Dosing at 1% w/w dietary incorporation for 6 weeks in rodent models is validated. Procurement specification must include ≥95% purity with confirmation of minimal α-ESA contamination by GC-MS, as isomerization during storage would confound tissue DHA outcomes.

Ferroptosis Mechanism Studies and Anticancer Lead Optimization in 3D Tumor Models

Punicic acid is a validated ferroptosis-inducing agent with defined potency (IC₅₀ 5–9 µM in HCT-116 and FaDu cells) and a 7-fold potency advantage over DHA in 3D carcinoma spheroids [2]. Its mechanism is confirmed as ferroptotic (blocked by ferrostatin-1 and α-tocopherol, not by ZVAD-fmk or necrostatin-1). For cancer biology programs developing ferroptosis-targeted therapies or PUFA-based anticancer strategies, punicic acid serves as a low-micromolar tool compound with demonstrated efficacy in physiologically relevant 3D culture systems. Combination studies with DHA show supra-additive effects [2]. When sourcing, researchers must verify the absence of lipid peroxidation-degraded material and confirm the cis,trans,cis geometry by NMR or GC-MS, as isomerized contaminants (α-ESA or β-ESA) will not trigger ferroptosis with the same potency.

PPARγ/α Dual Agonist Research in Metabolic Syndrome and Diabetes Models

Punicic acid is a naturally occurring dual PPARγ/α agonist with a quantifiable PPARγ AF2 binding IC₅₀ of 2.5 µM and validated in vivo efficacy in improving glucose homeostasis and suppressing obesity-related inflammation in db/db mice [3]. Its PPARγ-dependent mechanism was confirmed through tissue-specific PPARγ null mice. For metabolic disease researchers comparing natural vs. synthetic PPAR ligands, or those seeking a PPARγ agonist that concurrently activates PPARα (unlike thiazolidinediones), punicic acid is the appropriate selection. Catalpic acid, another CLnA, also activates PPARα but shows a different PPARγ response profile. Procurement should specify purity ≥95% and confirm PPARγ binding activity in the supplied batch, as oxidative degradation or isomerization may alter PPAR interaction.

Structure-Activity Relationship Studies of Conjugated Triene Fatty Acid Geometry in Cancer Cell Selectivity

The cis,trans,cis geometry of punicic acid is a defined structural requirement for selective cytotoxicity against prostate cancer cells (LNCaP, PC-3) while sparing normal prostate epithelium (RWPE-1), as established by systematic comparison of seven C-18 fatty acids and 3-D conformational similarity scoring [4]. Punicic acid serves as the reference compound for this pharmacophore. For medicinal chemistry programs exploring fatty acid-based anticancer agents, structure-activity relationship studies of conjugated triene geometry must include punicic acid as the benchmark cis,trans,cis representative. α-ESA (cis,trans,trans) and β-ESA (all-trans) should be procured in parallel as comparator isomers to establish geometry-activity correlations. Batch characterization must include NMR confirmation of double-bond geometry and quantification of isomer content, as thermodynamic instability during storage can compromise the integrity of structure-activity conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Punicic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.